molecular formula C13H20O5S B12578023 4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol CAS No. 617690-19-4

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol

Katalognummer: B12578023
CAS-Nummer: 617690-19-4
Molekulargewicht: 288.36 g/mol
InChI-Schlüssel: GAOVCLGYMKPXKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol is a compound that combines the properties of 4-methylbenzenesulfonic acid and (3-propyloxiran-2-yl)methanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol typically involves the reaction of 4-methylbenzenesulfonic acid with (3-propyloxiran-2-yl)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce alcohols or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical studies to understand the interactions and effects of sulfonic acid derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the (3-propyloxiran-2-yl)methanol moiety can undergo various chemical transformations. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar acidic properties.

    p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group attached to the benzene ring.

    (3-propyloxiran-2-yl)methanol: The individual component of the compound, known for its reactivity and use in various chemical reactions.

Uniqueness

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol is unique due to the combination of the sulfonic acid and (3-propyloxiran-2-yl)methanol moieties, which impart distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and applications compared to its individual components.

Eigenschaften

CAS-Nummer

617690-19-4

Molekularformel

C13H20O5S

Molekulargewicht

288.36 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol

InChI

InChI=1S/C7H8O3S.C6H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5-6(4-7)8-5/h2-5H,1H3,(H,8,9,10);5-7H,2-4H2,1H3

InChI-Schlüssel

GAOVCLGYMKPXKA-UHFFFAOYSA-N

Kanonische SMILES

CCCC1C(O1)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.